molecular formula C11H11N3 B567580 5-Cyano-1-isopropylbenzoimidazole CAS No. 1215206-55-5

5-Cyano-1-isopropylbenzoimidazole

Cat. No.: B567580
CAS No.: 1215206-55-5
M. Wt: 185.23
InChI Key: ODUZNBDWBQODIQ-UHFFFAOYSA-N
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Description

5-Cyano-1-isopropylbenzoimidazole is a heterocyclic aromatic compound with the molecular formula C11H11N3 It is a derivative of benzimidazole, characterized by the presence of a cyano group at the 5-position and an isopropyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-1-isopropylbenzoimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-cyanoaniline with isopropylamine under acidic conditions to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-1-isopropylbenzoimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

5-Cyano-1-isopropylbenzoimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-Cyano-1-isopropylbenzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the benzimidazole core can engage in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-1-methylbenzimidazole
  • 5-Cyano-1-ethylbenzimidazole
  • 5-Cyano-1-propylbenzimidazole

Comparison

Compared to its analogs, 5-Cyano-1-isopropylbenzoimidazole is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in differences in reactivity, binding affinity, and overall biological activity. The isopropyl group may also enhance the compound’s lipophilicity, potentially improving its bioavailability and pharmacokinetic profile.

Properties

IUPAC Name

1-propan-2-ylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8(2)14-7-13-10-5-9(6-12)3-4-11(10)14/h3-5,7-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUZNBDWBQODIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682071
Record name 1-(Propan-2-yl)-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-55-5
Record name 1-(Propan-2-yl)-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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